molecular formula C18H25NO4 B13192473 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid

Cat. No.: B13192473
M. Wt: 319.4 g/mol
InChI Key: SYGHBKWRHPXSHO-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H25NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring substituted with a propyl group and a carboxylic acid group. It is a derivative of cyclohexane and is used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to remove the benzyloxycarbonyl protecting group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxycarbonyl group with other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group. This can then participate in various biochemical pathways, depending on the specific application. The cyclohexane ring provides structural stability, while the propyl group can influence the compound’s hydrophobicity and overall reactivity .

Comparison with Similar Compounds

1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which provides a balance of stability and reactivity suitable for various applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

1-(phenylmethoxycarbonylamino)-4-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-2-6-14-9-11-18(12-10-14,16(20)21)19-17(22)23-13-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

SYGHBKWRHPXSHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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